3-(3,4-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

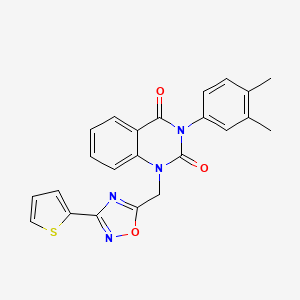

3-(3,4-Dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS: 1207047-58-2) is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at position 3 and a (3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl moiety at position 1 (Fig. 1). Its molecular formula is C₂₃H₁₈N₄O₃S, with a molecular weight of 430.5 g/mol . The compound’s structural complexity arises from the integration of pharmacophoric elements:

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3S/c1-14-9-10-16(12-15(14)2)27-22(28)17-6-3-4-7-18(17)26(23(27)29)13-20-24-21(25-30-20)19-8-5-11-31-19/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUXRJPAZLYQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101115774 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207047-58-2 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207047-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound by reviewing relevant research findings, case studies, and data tables.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial strains. The compound has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Antibacterial Efficacy : The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 12 mm. The Minimum Inhibitory Concentration (MIC) values were reported as 75 to 80 mg/mL .

- Mechanism of Action : The antibacterial activity is believed to be linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolone-like compounds. This mechanism is crucial in preventing bacterial replication and overcoming resistance issues .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. The compound's structure suggests potential interactions with key targets in cancer cells.

Case Studies:

- EGFR/BRAF Inhibition : In vitro studies indicated that derivatives similar to the compound could act as dual inhibitors of EGFR and BRAF V600E mutations. Such activity was associated with significant antiproliferative effects on cancer cell lines .

- Cell Cycle Arrest : Some derivatives demonstrated the ability to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. This was supported by molecular docking studies that illustrated favorable binding interactions with target proteins involved in cell proliferation .

Pharmacological Profile

The pharmacological profile of the compound includes various activities beyond antimicrobial and anticancer effects.

Vasodilatory Effects:

Recent research highlighted that certain quinazoline derivatives exhibit vasodilatory effects through the sGC/cGMP pathway. This mechanism leads to relaxation of vascular smooth muscle and potential applications in treating hypertension .

Data Summary Table

| Biological Activity | Observed Effects | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Antimicrobial | Moderate activity against bacteria | 75 - 80 | 10 - 12 |

| Anticancer | EGFR/BRAF inhibition; cell cycle arrest | - | - |

| Vasodilatory | Relaxation of vascular smooth muscle | - | - |

Comparison with Similar Compounds

Antimicrobial Activity

- Target Compound vs. Thieno-Pyrimidine Derivatives: The thieno[2,3-d]pyrimidine-2,4-diones (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives) exhibit potent antimicrobial activity due to dual oxadiazole moieties, which disrupt microbial cell membranes or enzyme systems . The target compound’s 1,2,4-oxadiazole-thiophene substituent may similarly enhance antimicrobial efficacy by increasing lipophilicity and target binding . However, the quinazoline core’s larger molecular weight (430.5 vs. ~400–420 g/mol for thieno-pyrimidines) could reduce bioavailability .

- Comparison with EPI-Active Quinazolines: Alkylaminoquinazoline derivatives with morpholine-propyl chains act as efflux pump inhibitors (EPIs) against P. aeruginosa by blocking antibiotic resistance mechanisms . While the target compound lacks a morpholine group, its 3,4-dimethylphenyl substituent may compensate by enhancing membrane interaction, though direct EPI activity remains unverified .

Structural Advantages and Limitations

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole :

The target compound’s 1,2,4-oxadiazole ring offers greater metabolic stability compared to 1,3,4-oxadiazole derivatives, which are prone to enzymatic degradation . - Thiophene Integration : The thiophene moiety in the target compound may improve π-π stacking with microbial enzymes, a feature absent in triazole-based analogs .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC .

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.

- Adjust stoichiometry of alkylating agents to minimize side reactions .

Which spectroscopic techniques effectively characterize this compound, and how can discrepancies in NMR/IR data be resolved?

Basic Research Focus

Standard techniques include:

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and oxadiazole (950–1250 cm⁻¹) stretches .

Q. Advanced Resolution of Discrepancies :

- DFT Calculations : Compare experimental IR/NMR with B3LYP/6-311G(d,p)-predicted values to validate assignments .

- Solvent Effects : Account for solvent polarity in NMR simulations (e.g., DMSO-d₆ vs. CDCl₃) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

How can DFT predict electronic properties and reactivity of this compound?

Q. Advanced Research Focus

- Geometry Optimization : Use B3LYP/6-311G(d,p) to model ground-state structures and torsional flexibility (e.g., thiophene-oxadiazole dihedral angles) .

- HOMO-LUMO Analysis : Calculate energy gaps (ΔE ~3–5 eV) to predict charge-transfer behavior and redox stability .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for SAR studies (e.g., methylphenyl substituents) .

Q. Methodological Note :

- Include solvent corrections (PCM model) for aqueous reactivity predictions.

- Validate with experimental UV-Vis and cyclic voltammetry .

What strategies evaluate antimicrobial activity and interpret conflicting bioactivity data?

Q. Advanced Research Focus

- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .

- Data Interpretation :

- Cross-reference with structural analogs (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives) to identify critical substituents .

- Address contradictions via dose-response curves and time-kill assays to distinguish static vs. cidal effects.

- Mechanistic Studies : Probe membrane disruption via fluorescence microscopy or β-galactosidase leakage assays .

How to design SAR studies for thiophene-oxadiazole modifications?

Q. Advanced Research Focus

- Systematic Substitution : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects .

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) to measure target binding affinity.

- Molecular docking (AutoDock Vina) to predict interactions with microbial enzymes .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

How to resolve contradictions between computational predictions and experimental results?

Q. Advanced Research Focus

- Basis Set Validation : Test larger basis sets (e.g., 6-311++G(d,p)) for improved accuracy in vibrational frequency calculations .

- Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational sampling in solution .

- Experimental Replication : Repeat spectral measurements under controlled humidity/temperature to minimize artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.